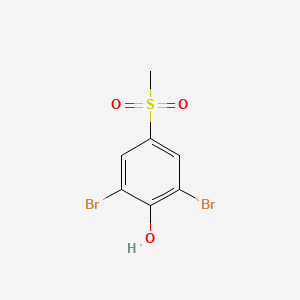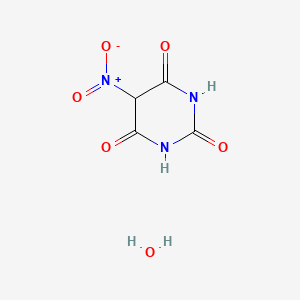
2-amino-2-(4-hydroxycyclohexyl)acetic Acid
Overview
Description
“2-amino-2-(4-hydroxycyclohexyl)acetic Acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “amino (4-hydroxycyclohexyl)acetic acid” and "a-Amino-4-hydroxycyclohexaneacetic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12) . The Canonical SMILES representation is: C1CC(CCC1C(C(=O)O)N)O . The molecular weight of the compound is 173.21 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 173.10519334 g/mol . The Topological Polar Surface Area is 83.6 Ų . The Heavy Atom Count is 12 . The compound is Canonicalized .Scientific Research Applications
Biomedical Applications of Poly(amino acid)s
Polymers constructed from amino acid building blocks, due to their biocompatibility, biodegradability, and metabolizable degradation products, are of significant interest in biomedical applications. Amino acids like L-lysine, L-glutamic acid, and L-aspartic acid, due to their AB2 asymmetrical structure, facilitate the formation of highly branched polymers such as dendrimers, dendrigrafts, and hyperbranched polymers. These polymers are being explored for their potential as delivery vehicles for genes and drugs, and as antiviral compounds. Research focuses on their use in non-viral gene delivery vectors, with dendrimers showing promise due to their well-defined structures and ability to interact with nucleic acids for delivery purposes (Thompson & Scholz, 2021).
Environmental and Industrial Applications
Research into organic acids, such as formic, acetic, citric, and lactic acids, explores their roles in industrial processes like acidizing operations for both carbonate and sandstone formations. Organic acids are considered for these applications due to their lower corrosiveness and the ability to avoid issues like high dissolution rates and sludging tendencies associated with stronger acids like hydrochloric acid. These acids are used in a variety of industrial cleaning processes, acid pickling, and descaling, often in combination with other acids or as standalone solutions, particularly in high-temperature environments (Alhamad et al., 2020).
Drug Synthesis and Biotechnology
Levulinic acid, derived from biomass and containing functional groups similar to those in 2-amino-2-(4-hydroxycyclohexyl)acetic acid, is highlighted for its potential in drug synthesis. Its derivatives are useful in synthesizing a variety of value-added chemicals. The flexibility, diversity, and unique properties of levulinic acid due to its functional groups make it a valuable resource in reducing drug synthesis costs, simplifying synthesis processes, and contributing to cleaner reactions. Its applications span cancer treatment, medical materials, and other medical fields, showcasing its versatility in pharmaceutical development (Zhang et al., 2021).
properties
IUPAC Name |
2-amino-2-(4-hydroxycyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5-7,10H,1-4,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYCZADDHYKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347826 | |
| Record name | Amino(4-hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101252-25-9 | |
| Record name | Amino(4-hydroxycyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)







![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)
